molecular formula Te2U B1174982 Potassium trifluoro(perfluorophenyl)borate CAS No. 14883-13-7

Potassium trifluoro(perfluorophenyl)borate

Cat. No.: B1174982
CAS No.: 14883-13-7
InChI Key:
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Description

Potassium trifluoro(perfluorophenyl)borate is a specialized organoboron compound known for its unique chemical properties and stability. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention in various fields of chemistry due to their versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoro(perfluorophenyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium halomethyltrifluoroborates with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . This method is operationally simple and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(perfluorophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various organoboron compounds .

Scientific Research Applications

Potassium trifluoro(perfluorophenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(perfluorophenyl)borate exerts its effects involves its ability to act as a nucleophilic coupling partner in metal-catalyzed reactions. The compound’s boron atom can form stable complexes with transition metals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial in various synthetic pathways, enabling the efficient construction of complex molecules .

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(perfluorophenyl)borate stands out due to its unique perfluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in specific reactions. This makes it a valuable reagent in specialized synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BF8.K/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVCBYIULUALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BF8K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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